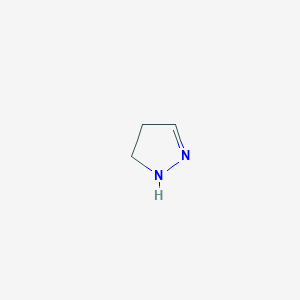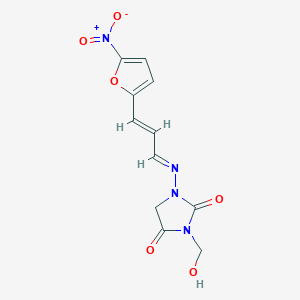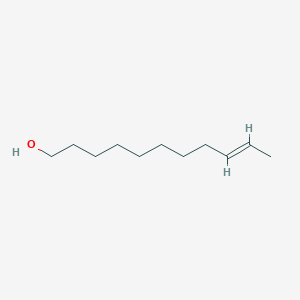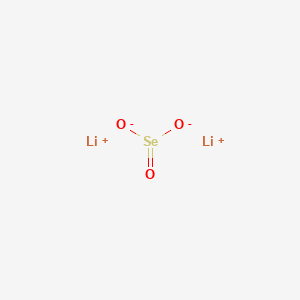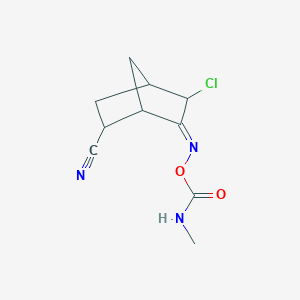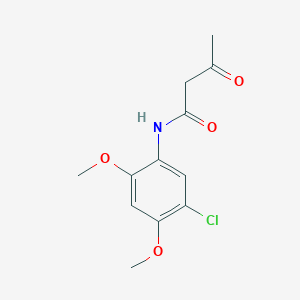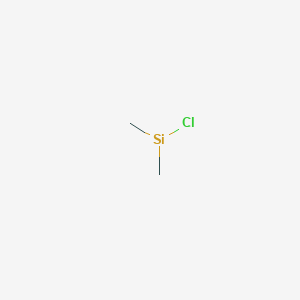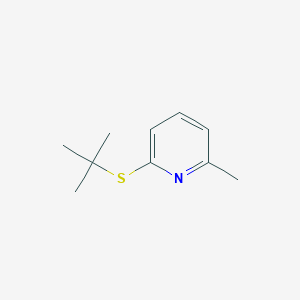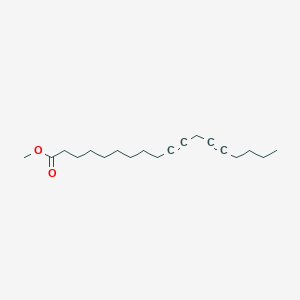
methyl octadeca-10,13-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl octadeca-10,13-diynoate is a chemical compound with the molecular formula C19H30O2 . It is a methyl ester derivative of 10,13-octadecadiynoic acid. This compound is known for its unique structure, which includes two triple bonds (diynoic) within a long carbon chain. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl octadeca-10,13-diynoate can be synthesized through the esterification of 10,13-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of methyl 10,13-octadecadiynoate often involves the use of large-scale esterification reactors where 10,13-octadecadiynoic acid and methanol are combined with an acid catalyst. The reaction mixture is heated and stirred to ensure complete conversion to the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
methyl octadeca-10,13-diynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
methyl octadeca-10,13-diynoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of methyl 10,13-octadecadiynoate involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
methyl octadeca-10,13-diynoate: Known for its diynoic structure.
Methyl 10,12-octadecadienoate: Contains two double bonds instead of triple bonds.
Methyl 10,13-octadecadienoate: Similar structure but with double bonds.
Uniqueness
This compound is unique due to its two triple bonds, which confer distinct chemical reactivity and potential biological activities compared to similar compounds with double bonds. This structural feature makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
18202-24-9 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-10,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3 |
Clave InChI |
PCBPPTPURTWNQO-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
| 18202-24-9 | |
Sinónimos |
10,13-Octadecadiynoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


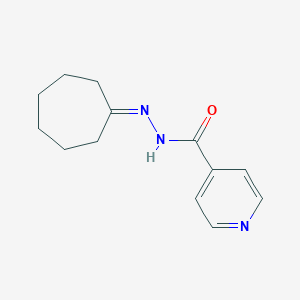
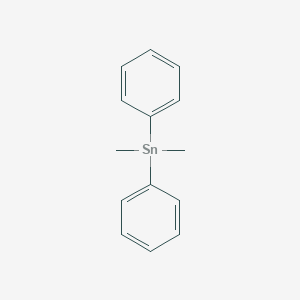
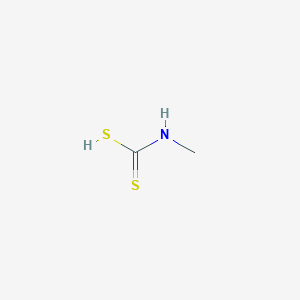
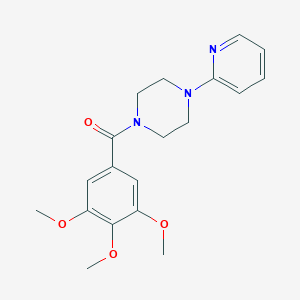
![Spiro[5.6]dodecane](/img/structure/B94616.png)
